molecular formula C5H4N4O2 B3604594 4-NITRO-2-(2-PROPYNYL)-2H-1,2,3-TRIAZOLE

4-NITRO-2-(2-PROPYNYL)-2H-1,2,3-TRIAZOLE

Cat. No.: B3604594
M. Wt: 152.11 g/mol
InChI Key: BEWXXSLHSORSGF-UHFFFAOYSA-N
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Description

4-Nitro-2-(2-propynyl)-2H-1,2,3-triazole is a nitro-substituted triazole derivative characterized by a propynyl side chain at the 2-position and a nitro group at the 4-position of the triazole ring. The propynyl group introduces alkyne functionality, which may enhance its utility in click chemistry or as a synthetic intermediate.

Properties

IUPAC Name

4-nitro-2-prop-2-ynyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-2-3-8-6-4-5(7-8)9(10)11/h1,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWXXSLHSORSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1N=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-NITRO-2-(2-PROPYNYL)-2H-1,2,3-TRIAZOLE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitro group and a propynyl group in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-NITRO-2-(2-PROPYNYL)-2H-1,2,3-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The propynyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to a wide range of functionalized triazole compounds.

Scientific Research Applications

4-NITRO-2-(2-PROPYNYL)-2H-1,2,3-TRIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-NITRO-2-(2-PROPYNYL)-2H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Nitro-2-(2-propynyl)-2H-1,2,3-triazole with structurally or functionally related compounds, highlighting key distinctions in properties and applications.

Compound Name Molecular Formula Functional Groups Key Properties Applications References
This compound C₅H₄N₄O₂ Nitro, triazole, propynyl High thermal stability; potential for click chemistry due to alkyne moiety Synthetic intermediate; unexplored biological activity
2-(4-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid C₇H₉N₃O₄ Nitro, pyrazole, carboxylic acid Polar, water-soluble; moderate acidity (pKa ~3–4) Pharmaceutical intermediate; antimicrobial research
4-Nitro-1H-pyrazole-3-carboxylic acid C₄H₃N₃O₄ Nitro, pyrazole, carboxylic acid High crystallinity; pH-sensitive solubility Ligand design; coordination chemistry
2-Aryl-5-[(hydroximino)arylmethyl]-2H-1,2,3-triazole 1-oxide Varies by substituent Triazole, nitroso, aryl Thermally unstable; undergoes rearrangement under heat Mechanistic studies in organic reactions
Propanenitrile derivatives (e.g., BenchChem compound) C₁₄H₁₄N₆O₂S Nitro, thiazolyl, azo, nitrile Lipophilic; strong UV-Vis absorption Dyes; bioimaging probes

Key Observations:

Functional Group Impact :

  • The propynyl group in this compound distinguishes it from carboxylic acid-containing analogs (e.g., 4-nitro-pyrazole-3-carboxylic acid), which exhibit higher polarity and pH-dependent solubility .
  • Compared to azo-thiazolyl propanenitriles , the triazole core in the target compound may offer superior thermal stability and reduced photodegradation.

Reactivity and Applications: Unlike 2-aryl-5-[(hydroximino)arylmethyl]-2H-1,2,3-triazole 1-oxides, which rearrange under thermal stress , the nitro-propynyl triazole is expected to be more stable due to the electron-withdrawing nitro group and rigid alkyne substituent. The alkyne moiety positions the compound for use in click chemistry (e.g., Huisgen cycloaddition), a feature absent in nitro-pyrazole carboxylic acids .

Biological Potential: While direct data on this compound is lacking, nitro-pyrazoles and triazoles are known for antimicrobial and anticancer activities . Its lipophilic propynyl group may enhance membrane permeability, a critical factor in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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